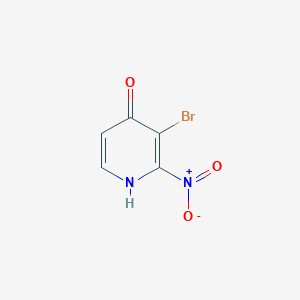
5-Bromo-2-ethynyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethynyl-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring with a bromine atom at the 5-position and an ethynyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1H-imidazole typically involves the bromination of 2-ethynyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the 5-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases like triethylamine in organic solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted imidazoles with various functional groups.
- Coupled products with extended conjugation or additional aromatic rings.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5-Bromo-2-ethynyl-1H-imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The ethynyl group can facilitate interactions with hydrophobic pockets, while the bromine atom can form halogen bonds with target molecules .
Comparison with Similar Compounds
2-Ethynyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1H-imidazole: Lacks the ethynyl group, limiting its ability to participate in coupling reactions.
2-Bromo-1H-imidazole: Similar in structure but with different reactivity due to the position of the bromine atom.
Uniqueness: 5-Bromo-2-ethynyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C5H3BrN2 |
|---|---|
Molecular Weight |
170.99 g/mol |
IUPAC Name |
5-bromo-2-ethynyl-1H-imidazole |
InChI |
InChI=1S/C5H3BrN2/c1-2-5-7-3-4(6)8-5/h1,3H,(H,7,8) |
InChI Key |
YKNHUHUNDVPGRR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


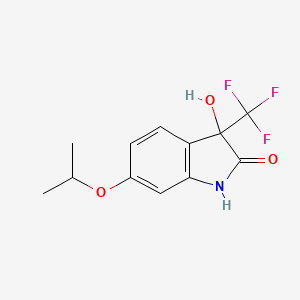
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
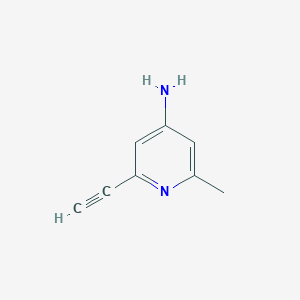
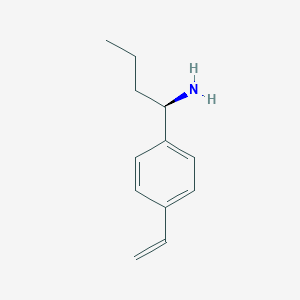
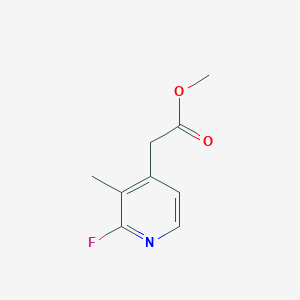


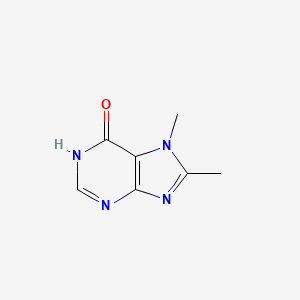
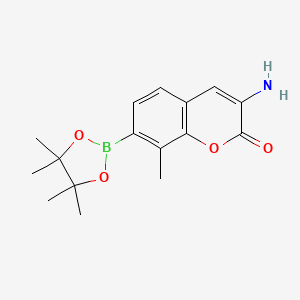

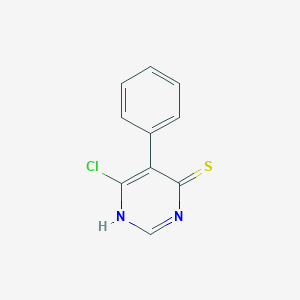
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)
![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
